GSK1838705A
Overview
Description
GSK1838705 is a small-molecule kinase inhibitor that targets the insulin-like growth factor-1 receptor and the insulin receptor. It is also known to inhibit the anaplastic lymphoma kinase. This compound has shown significant antitumor activity in various experimental models of human cancers, including multiple myeloma, Ewing’s sarcoma, and certain types of lung cancers .
Mechanism of Action
Target of Action
GSK1838705A is a potent and reversible inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) and the Insulin Receptor (IR) . It also inhibits the Anaplastic Lymphoma Kinase (ALK) . These receptors play crucial roles in cell proliferation, survival, and migration, particularly in various types of cancers .
Mode of Action
This compound interacts with its targets (IGF-1R, IR, and ALK) by binding to them, thereby inhibiting their activity . This inhibition blocks the downstream signaling pathways that these receptors usually activate, leading to a decrease in cell proliferation and an increase in apoptosis .
Biochemical Pathways
The primary biochemical pathways affected by this compound are the IGF-1R signaling pathway and the ALK signaling pathway . These pathways are involved in cell growth, survival, and migration. By inhibiting these pathways, this compound can effectively reduce cell viability and induce apoptosis .
Pharmacokinetics
Furthermore, this compound has shown to retard the growth of human tumor xenografts in vivo , suggesting that it has favorable bioavailability and distribution characteristics.
Result of Action
The molecular and cellular effects of this compound’s action include a reduction in cell viability, induction of apoptosis, and inhibition of cell migration . In addition, this compound significantly suppresses tumor growth in vivo .
Action Environment
The action of this compound can be influenced by the tumor microenvironment. For instance, it has been found that this compound is a potent inhibitor of Cancer-Associated Fibroblasts (CAFs), which promote tumor progression in esophageal squamous cell carcinoma . This suggests that the efficacy of this compound can be enhanced in environments where CAFs are present.
Biochemical Analysis
Biochemical Properties
GSK1838705A plays a significant role in biochemical reactions by inhibiting IGF-IR, IR, and ALK . It interacts with these enzymes and proteins, blocking their activity and disrupting the signaling pathways they are involved in .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting cell proliferation of cell lines derived from solid and hematologic malignancies . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its inhibition of IGF-IR, IR, and ALK . This inhibition disrupts the normal functioning of these proteins, leading to changes in gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
Over time, this compound continues to inhibit the growth of human tumor xenografts in vivo . It has been observed to have minimal effects on glucose homeostasis at efficacious doses .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . At low doses, it results in an intermediate degree of tumor growth suppression, while at high doses, it leads to significant inhibition of tumor growth .
Metabolic Pathways
This compound is involved in the IGF-IR signaling pathway . It interacts with enzymes and cofactors in this pathway, leading to effects on metabolic flux or metabolite levels .
Transport and Distribution
Given its role as a kinase inhibitor, it is likely that it interacts with various transporters or binding proteins .
Subcellular Localization
Given its role as a kinase inhibitor, it is likely that it is localized to the areas of the cell where its target proteins (IGF-IR, IR, and ALK) are found .
Preparation Methods
The chemical name of GSK1838705 is 2-[[2-[[1-[(Dimethylamino)ethanoyl]-5-(methyloxy)-2,3-dihydro-1H-indol-6-yl]amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]-6-fluoro-N-methylbenzamide . The synthetic route typically involves the use of reagents such as dimethylamine, methoxy, and fluoro compounds under controlled reaction conditions. Industrial production methods for GSK1838705 are proprietary and involve large-scale synthesis techniques to ensure high purity and yield .
Chemical Reactions Analysis
GSK1838705 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of GSK1838705 may lead to the formation of hydroxylated derivatives, while reduction may yield deoxygenated products.
Scientific Research Applications
GSK1838705 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study kinase inhibition and signal transduction pathways.
Biology: It is used to investigate the role of insulin-like growth factor-1 receptor and anaplastic lymphoma kinase in cellular processes.
Medicine: It has shown potential as an antitumor agent in preclinical studies, making it a candidate for cancer therapy.
Industry: It is used in the development of new therapeutic agents and in the study of drug resistance mechanisms
Comparison with Similar Compounds
GSK1838705 is unique in its ability to inhibit both the insulin-like growth factor-1 receptor and the anaplastic lymphoma kinase with high selectivity. Similar compounds include:
Linsitinib: An inhibitor of the insulin-like growth factor-1 receptor and the insulin receptor.
Crizotinib: An inhibitor of the anaplastic lymphoma kinase and the hepatocyte growth factor receptor.
Ceritinib: An inhibitor of the anaplastic lymphoma kinase and the insulin-like growth factor-1 receptor
Compared to these compounds, GSK1838705 displays a broader spectrum of activity and higher selectivity for its targets, making it a promising candidate for cancer therapy.
Biological Activity
GSK1838705A is a small-molecule inhibitor primarily targeting the insulin-like growth factor-1 receptor (IGF-1R) and anaplastic lymphoma kinase (ALK). Its biological activity has been extensively studied in various cancer models, particularly in glioma, multiple myeloma, and Ewing's sarcoma. This article summarizes the compound's mechanisms of action, efficacy in preclinical studies, and potential therapeutic applications.
This compound functions by inhibiting the IGF-1R signaling pathway, which is often upregulated in tumors, promoting cell survival and proliferation. The inhibition of IGF-1R leads to decreased activation of downstream signaling pathways, including the Ras, MAPK, PI3K, and AKT pathways. This disruption results in reduced cellular proliferation and increased apoptosis in cancer cells.
Key Inhibitory Potencies
The potency of this compound against IGF-1R and ALK is notable:
- IGF-1R : IC50 of approximately 2.0 nmol/L
- ALK : IC50 of approximately 0.5 nmol/L
These values indicate that this compound is highly effective at low concentrations, making it a promising candidate for targeted cancer therapies .
In Vitro Studies
In vitro experiments using U87MG glioma cells demonstrated that this compound significantly inhibited cell viability in a dose-dependent manner. The following findings were observed:
- Cell Viability Assay : Treatment with varying concentrations (3.75 to 15 µM) for 72 hours resulted in marked reductions in cell viability.
- Apoptosis Induction : The compound increased sub-G1 DNA content, indicating late-stage apoptosis, and visualized apoptosis through nuclear staining techniques .
In Vivo Efficacy
The antitumor efficacy of this compound was further validated using a xenograft mouse model:
- Tumor Growth Inhibition : Mice treated with this compound (4 or 8 mg/kg) showed tumor volume reductions of approximately 45% and 85%, respectively, after 11 days.
- Safety Profile : No significant weight loss or cytotoxicity was observed in treated mice, suggesting that the doses used were well tolerated .
Table 1: Summary of In Vitro and In Vivo Findings
Study Type | Measurement | Result |
---|---|---|
In Vitro | Cell Viability (U87MG) | Dose-dependent inhibition |
Apoptosis (Sub-G1 DNA content) | Increased with treatment | |
In Vivo | Tumor Volume Reduction | 45% (4 mg/kg) / 85% (8 mg/kg) |
Weight Loss | No significant weight loss observed |
Broader Antitumor Activity
This compound has shown efficacy beyond glioma:
- Multiple Myeloma and Ewing's Sarcoma : The compound inhibited the proliferation of cell lines derived from these malignancies.
- ALK-driven Tumors : Demonstrated complete regression in ALK-dependent tumors at well-tolerated doses .
Case Studies and Clinical Implications
Recent studies have highlighted the potential for this compound to be used in combination therapies. For instance:
- A combination of this compound with ramucirumab enhanced the inhibitory effects on hepatocellular carcinoma cell growth and motility .
- High-throughput screening indicated that this compound could effectively repress tumor-promoting activities associated with cancer-associated fibroblasts (CAFs) in esophageal squamous cell carcinoma .
Properties
IUPAC Name |
2-[[2-[[1-[2-(dimethylamino)acetyl]-5-methoxy-2,3-dihydroindol-6-yl]amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]-6-fluoro-N-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29FN8O3/c1-29-26(38)23-17(28)6-5-7-18(23)31-25-16-8-10-30-24(16)33-27(34-25)32-19-13-20-15(12-21(19)39-4)9-11-36(20)22(37)14-35(2)3/h5-8,10,12-13H,9,11,14H2,1-4H3,(H,29,38)(H3,30,31,32,33,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZTYDQRUAWIZRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=CC=C1F)NC2=NC(=NC3=C2C=CN3)NC4=C(C=C5CCN(C5=C4)C(=O)CN(C)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29FN8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50648971 | |
Record name | 2-[(2-{[1-(N,N-Dimethylglycyl)-5-methoxy-2,3-dihydro-1H-indol-6-yl]amino}-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]-6-fluoro-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50648971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1116235-97-2 | |
Record name | 2-[(2-{[1-(N,N-Dimethylglycyl)-5-methoxy-2,3-dihydro-1H-indol-6-yl]amino}-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]-6-fluoro-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50648971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.